Regioisomeric Differentiation: 1-Ethyl-5-methyl vs. 1-Ethyl-3-methyl Substitution Pattern
CAS 50920-47-3 (1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid) and CAS 26308-39-4 (1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) are regioisomers with identical molecular formula C₇H₉N₃O₄ and identical molecular weight 199.16 g/mol, distinguished solely by the positions of the methyl and carboxylic acid groups . The target compound places the carboxylic acid at C3 and the methyl at C5. CAS 26308-39-4 has the reversed arrangement: carboxylic acid at C5 and methyl at C3. This positional difference generates distinct InChIKey identifiers (FVAMWYRRWJUYMO-UHFFFAOYSA-N vs. a different InChIKey for CAS 26308-39-4), different SMILES strings, and divergent predicted physicochemical properties .
| Evidence Dimension | Substituent positioning around the 4-nitropyrazole core |
|---|---|
| Target Compound Data | N1-ethyl, C5-methyl, C4-nitro, C3-carboxylic acid; InChIKey: FVAMWYRRWJUYMO-UHFFFAOYSA-N; Computed XlogP: 0.6; TPSA: 101 Ų |
| Comparator Or Baseline | CAS 26308-39-4: N1-ethyl, C3-methyl, C4-nitro, C5-carboxylic acid |
| Quantified Difference | Distinct regioisomer; non-identical InChIKey, SMILES, and predicted physicochemical properties |
| Conditions | Structural identity established by InChIKey, SMILES notation, and computed molecular descriptors |
Why This Matters
In patent-constrained or QC-regulated synthesis, procuring the exact regioisomer is mandatory because the carboxylic acid position determines the point of covalent attachment in amide/ester coupling, and any isomer mismatch invalidates analytical identity testing and may alter downstream biological activity.
